molecular formula C11H12BrClO2 B13303735 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane

3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane

Cat. No.: B13303735
M. Wt: 291.57 g/mol
InChI Key: FKHPJXBWHQZVCM-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 3-chlorophenylmethoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-chlorophenylmethanol with 3-bromooxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce oxolane derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The oxolane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-methoxybiphenyl

Uniqueness

3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane is unique due to the specific positioning of the bromine and 3-chlorophenylmethoxy groups on the oxolane ring. This unique structure imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-4-[(3-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrClO2/c12-10-6-14-7-11(10)15-5-8-2-1-3-9(13)4-8/h1-4,10-11H,5-7H2

InChI Key

FKHPJXBWHQZVCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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